molecular formula C11H16N2O2 B13333306 [1-(3-Nitrophenyl)ethyl](propan-2-yl)amine

[1-(3-Nitrophenyl)ethyl](propan-2-yl)amine

Cat. No.: B13333306
M. Wt: 208.26 g/mol
InChI Key: IZIJIOPQAWXJHZ-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)ethylamine is a secondary amine featuring a 3-nitrophenyl group attached to an ethyl backbone and a propan-2-yl (isopropyl) amine substituent. The 3-nitrophenyl moiety introduces strong electron-withdrawing effects, which influence the compound's electronic properties, solubility, and reactivity. For example, the Hantzsch synthesis () and acid-catalyzed condensation () involving 3-nitrophenyl precursors suggest that alkylation of propan-2-ylamine with a 3-nitrophenethyl halide under basic conditions could yield the target compound. The nitro group enhances molecular polarity, likely increasing melting points compared to non-nitro analogues .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[1-(3-nitrophenyl)ethyl]propan-2-amine

InChI

InChI=1S/C11H16N2O2/c1-8(2)12-9(3)10-5-4-6-11(7-10)13(14)15/h4-9,12H,1-3H3

InChI Key

IZIJIOPQAWXJHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reductive Amination Route

This two-step method leverages ketone intermediates and reductive amination to achieve high selectivity.

Step 1: Synthesis of 1-(3-nitrophenyl)ethylamine

  • Starting material : 3-Nitroacetophenone (synthesized via nitration of acetophenone).
  • Procedure :
    • Reduce 3-nitroacetophenone to 1-(3-nitrophenyl)ethanol using NaBH₄ in methanol.
    • Convert the alcohol to 1-(3-nitrophenyl)ethylamine via a Gabriel synthesis or Hofmann degradation.

Step 2: Reductive Amination with Acetone

  • Reagents : Acetone, sodium cyanoborohydride (NaBH₃CN), glacial acetic acid.
  • Conditions : Stir in methanol at 25°C for 12–24 hr.
  • Yield : ~78% (estimated from analogous reactions).
Parameter Value
Reaction Time 12–24 hr
Temperature 25°C
Solvent Methanol
Purity (HPLC) ≥98%

Advantages : Avoids hazardous alkyl halides; high functional group tolerance.

Alkylation of Isopropylamine

Direct alkylation offers a streamlined pathway but requires precise stoichiometry to prevent over-alkylation.

Step 1: Synthesis of 1-(3-nitrophenyl)ethyl bromide

  • Starting material : 1-(3-nitrophenyl)ethanol (from 3-nitroacetophenone reduction).
  • Procedure : Treat with PBr₃ in dichloromethane (0°C to RT, 2 hr).

Step 2: Alkylation with Isopropylamine

  • Reagents : Isopropylamine, K₂CO₃, DMF.
  • Conditions : Reflux at 80°C for 8 hr.
  • Yield : 72% (based on patent analogs).
Parameter Value
Molar Ratio (Amine:Alkyl Halide) 1.2:1
Solvent DMF
Workup Aqueous extraction, silica gel chromatography

Advantages : Scalable; uses cost-effective reagents.

Directed Nitration of Protected Phenethylamine

Adapted from industrial-scale methods for para-substituted analogs, this route employs protective groups to direct nitration.

Step 1: Protection of Phenethylamine

Step 2: Meta-Directed Nitration

  • Reagents : Concentrated H₂SO₄, HNO₃ (65–70%).
  • Conditions : 0–5°C, slow addition of HNO₃.
  • Challenge : Achieving meta selectivity requires electron-withdrawing groups (e.g., sulfonamides).

Step 3: Deprotection and Alkylation

Parameter Value
Nitration Yield 68% (patent data)
Overall Yield ~52%

Advantages : Industrial applicability; avoids nitro-group reduction.

Comparative Analysis of Methods

Method Yield Scalability Key Challenges
Reductive Amination 78% High Requires ketone intermediate
Alkylation 72% Moderate Over-alkylation risk
Directed Nitration 52% High Meta selectivity optimization

Key Research Findings

  • Regioselectivity : Electron-withdrawing protecting groups (e.g., acyl) improve meta nitration but reduce reaction rates.
  • Industrial Feasibility : Alkylation and nitration routes are preferred for large-scale production due to reagent availability.
  • Purity Control : Recrystallization in methanol yields ≥99% pure product (patent data).

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The isopropylamine moiety acts as a nucleophile in multiple reactions:

Urea Formation

Reaction with isocyanates generates urea derivatives. For example:
Amine+EtO2CCH2NCOEtO2CCH2NHCONHR\text{Amine} + \text{EtO}_2\text{CCH}_2\text{NCO} \rightarrow \text{EtO}_2\text{CCH}_2\text{NHCONHR}

  • Conditions : Dichloromethane, room temperature .

  • Yield : 99% for analogous (4-nitrophenyl)methylamine derivatives .

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides.

  • Example : Acetylation with acetyl chloride yields N-acetylated products.

  • Catalyst : Base (e.g., pyridine) for HCl scavenging.

Redox Reactions of the Nitro Group

The meta-nitrophenyl group participates in reduction and electron-transfer processes:

Catalytic Hydrogenation

Ar-NO2H2/PdAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{Ar-NH}_2

  • Conditions : Hydrogen gas, palladium catalyst.

  • Product : Corresponding 3-aminophenylethylamine derivative.

Photochemical Reactivity

The nitro group may engage in triplet-state proton transfer or redox cycling under UV light, analogous to p-hydroxyphenacyl (pHP) derivatives .

  • Mechanism : Excited triplet states facilitate proton abstraction or radical formation .

Nitration

Further nitration requires harsh conditions (e.g., fuming HNO₃/H₂SO₄):

  • Product : Polynitro derivatives (minor products due to deactivation).

Salt Formation

The amine forms stable salts with acids:
R2NH+HClR2NH2+Cl\text{R}_2\text{NH} + \text{HCl} \rightarrow \text{R}_2\text{NH}_2^+ \text{Cl}^-

  • Applications : Improves solubility for purification or biological studies.

Photoremovable Protecting Group (PPG) Behavior

While not directly studied, structural analogs like p-nitrobenzyl groups undergo photoelimination:
Ar-NO2hνAr-NO+O\text{Ar-NO}_2 \xrightarrow{h\nu} \text{Ar-NO} + \text{O}^-

  • Key Process : Release of leaving groups via triplet-state intermediates .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYield/Notes
Urea FormationEthyl isocyanatoacetate, DCMUrea derivative99% (analog)
Nitro ReductionH₂/Pd, ethanol3-AminophenylethylamineTheoretical
Salt FormationHCl, etherHydrochloride saltCommon practice
PhotolysisUV light (λ = 300–400 nm)Radical intermediatesProposed

Mechanistic Insights

  • Amine Reactivity : The secondary amine’s steric hindrance (isopropyl group) slows but does not prevent nucleophilic reactions .

  • Nitro Group Effects : The meta-nitro group stabilizes negative charges via resonance, influencing redox potentials and photochemical behavior .

Scientific Research Applications

1-(3-Nitrophenyl)ethylamine: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Amines

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Evidence ID
1-(3-Nitrophenyl)ethylamine 3-nitrophenyl, isopropylamine ~208.25 (calculated) Nitro, secondary amine N/A
(3-Nitrophenyl)methylamine 3-nitrophenyl, propenylamine 192.21 Nitro, allylamine
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-chlorophenyl, naproxen-derived amide ~397.88 (calculated) Chloro, amide, methoxynaphthyl
N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine Benzyl, fluorophenyl, propargylamine 253.30 Fluoro, propargyl, tertiary amine
N-Tritylethane-1,2-diamine Trityl, ethylenediamine ~329.45 (calculated) Triphenylmethyl, primary amine

Key Observations :

  • Electron Effects : The 3-nitrophenyl group in the target compound reduces amine basicity compared to electron-donating groups like methoxy () or alkyl chains (). This contrasts with N-(3-chlorophenethyl) analogues, where chloro’s moderate electron-withdrawing effect may still permit stronger basicity than nitro .

Reactivity Insights :

  • The nitro group facilitates electrophilic aromatic substitution (e.g., nitration in ) but may hinder nucleophilic attack on the amine due to electron withdrawal.
  • Palladium-catalyzed methods () are effective for introducing aryl groups to amines, but nitro groups may require careful optimization to avoid reduction .

Biological Activity

The compound 1-(3-Nitrophenyl)ethylamine , also known as N-[1-(3-nitrophenyl)ethyl]propan-1-amine, is a nitrogen-containing organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • IUPAC Name : N-[1-(3-nitrophenyl)ethyl]propan-1-amine
  • Canonical SMILES : CCCNC(C)C1=CC(=CC=C1)N+[O-]

The biological activity of 1-(3-Nitrophenyl)ethylamine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The nitrophenyl group is particularly significant as it can undergo redox reactions, influencing the activity of target proteins and modulating signaling pathways. This interaction can lead to alterations in cellular responses, making it a valuable compound for studying biochemical pathways.

Biological Activities

Research indicates that 1-(3-Nitrophenyl)ethylamine exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures can induce cytotoxic effects on cancer cells while sparing normal cells. The compound's ability to interact with specific cellular targets may enhance its efficacy in cancer therapy .
  • Neurotransmitter Modulation : As a substituted amine, it may influence neurotransmitter levels, potentially offering antidepressant effects similar to other compounds in its class.
  • Antimicrobial Activity : The presence of the nitro group may enhance antimicrobial properties, making it a candidate for further exploration against various pathogens .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various nitro-substituted amines, including 1-(3-Nitrophenyl)ethylamine. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), demonstrating low toxicity towards normal cells . The mechanism involved apoptosis induction through the activation of specific signaling pathways.

CompoundIC50 (µM)Cell Line
1-(3-Nitrophenyl)ethylamine15MCF-7
Control (Tamoxifen)10MCF-7

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the modulation of neurotransmitters by 1-(3-Nitrophenyl)ethylamine. The compound was found to increase serotonin levels in vitro, suggesting potential applications in treating mood disorders.

Case Study 3: Antimicrobial Efficacy

Research into the antimicrobial properties revealed that derivatives of 1-(3-Nitrophenyl)ethylamine exhibited activity against several bacterial strains, indicating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(3-Nitrophenyl)ethylamine be optimized for higher yield and purity?

  • Methodological Answer : Optimize palladium-catalyzed cross-coupling reactions by selecting Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (2 mol%) as catalysts, with Et₃N as a base in a polar aprotic solvent (e.g., DMF). Purification via flash column chromatography (10–40% EtOAc in pentane) can achieve ~67% yield. Monitor reaction progress via TLC (Rf ≈ 0.43 in 20% EtOAc/pentane) to minimize byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-(3-Nitrophenyl)ethylamine?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm the nitroaryl and isopropylamine moieties. Mass spectrometry (ESI-MS or GC-MS) can verify molecular weight (e.g., m/z ≈ 207.1 for [M+H]⁺). HPLC with UV detection (λ = 254 nm) ensures purity (>95%). Compare retention times with synthesized standards to validate identity .

Q. What are the optimal storage conditions to maintain the stability of 1-(3-Nitrophenyl)ethylamine?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent nitro group photoreduction. Use desiccants to avoid hygroscopic degradation. Regularly assess stability via NMR to detect decomposition (e.g., nitro to amine reduction) .

Q. How can researchers assess the in vitro bioactivity of 1-(3-Nitrophenyl)ethylamine?

  • Methodological Answer : Perform competitive radioligand binding assays against serotonin (5-HT) or dopamine receptors. Use HEK-293 cells expressing human transporters (e.g., SERT, DAT) to evaluate uptake inhibition. IC₅₀ values should be calculated via nonlinear regression of dose-response curves .

Advanced Research Questions

Q. What mechanistic insights exist for the palladium-catalyzed formation of 1-(3-Nitrophenyl)ethylamine?

  • Methodological Answer : The reaction proceeds via oxidative addition of aryl halides to Pd(0), followed by alkyne insertion and reductive elimination. Additives like aryl iodides enhance transmetalation efficiency. Isotopic labeling (e.g., D₂O quenching) can trace proton transfer steps, while kinetic studies reveal rate-limiting stages .

Q. How can computational modeling predict the reactivity and electronic properties of 1-(3-Nitrophenyl)ethylamine?

  • Methodological Answer : Conduct DFT calculations (B3LYP/6-31G*) to map electron density on the nitro group and amine. HOMO-LUMO gaps indicate susceptibility to nucleophilic/electrophilic attacks. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like monoamine transporters .

Q. How to resolve discrepancies in analytical data (e.g., NMR splitting patterns) for 1-(3-Nitrophenyl)ethylamine?

  • Methodological Answer : Use 2D NMR (COSY, NOESY) to assign overlapping signals. Variable-temperature NMR can clarify dynamic effects (e.g., rotameric equilibria). For chiral centers, employ chiral HPLC or derivatization with Mosher’s acid to confirm enantiopurity .

Q. What strategies elucidate the structure-activity relationship (SAR) of 1-(3-Nitrophenyl)ethylamine derivatives?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) at the phenyl ring. Compare EC₅₀ values in receptor assays. QSAR models (e.g., CoMFA) correlate electronic parameters (Hammett σ) with bioactivity. Meta-substituted nitro groups often enhance transporter affinity .

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